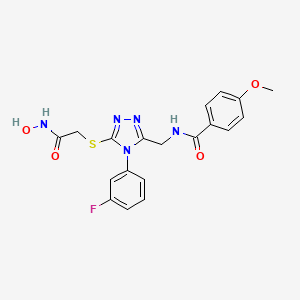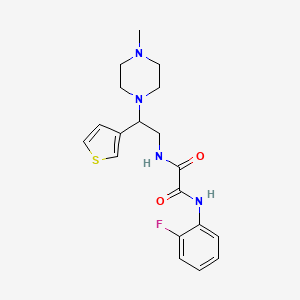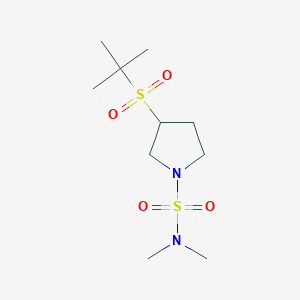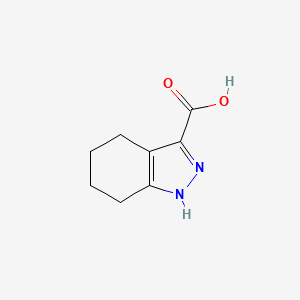![molecular formula C20H24N4O6 B2811465 N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-68-5](/img/structure/B2811465.png)
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O6 and its molecular weight is 416.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide belongs to a class of five-membered 2,3-dioxo heterocycles. Research has shown that derivatives of similar compounds can undergo various chemical reactions to form complex heterocyclic structures. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, leading to novel compounds that could undergo further thermal recyclization (Denislamova et al., 2011). These chemical transformations are fundamental for creating new molecules with potential applications in various scientific fields.
Potential Antiviral Applications
Compounds structurally related to this compound have been studied for their antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to high antiviral activities against hepatitis B virus (El‐Sayed et al., 2009). Such findings suggest that related compounds could be explored for their potential efficacy against various viral infections.
Thermal Stability Analysis
The thermal stability of derivatives of this compound has been a subject of study. Research on 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines, for instance, provides insights into their thermal stability and decomposition patterns (Salih & Al-Sammerrai, 1986). Understanding these properties is crucial for the development and storage of pharmaceutical compounds.
Synthesis of Analog Compounds
Studies have shown that compounds related to this compound can be synthesized through various methods. For instance, analogs of pyrrolo[2,3-d]pyrimidines have been synthesized, demonstrating different substituents' effects on their antiviral activity (Renau et al., 1996). These methods are vital for the development of new pharmaceutical agents.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
The compound interacts with its targets by binding to and activating the calcium-sensing and T1R1/T1R3 receptors . This activation results in an enhanced perception of taste, specifically the umami, kokumi, and salt tastes .
Result of Action
The activation of the calcium-sensing and T1R1/T1R3 receptors by this compound leads to a significant enhancement of the kokumi, umami, and salt tastes . The degree of enhancement is 66.4%, 56.6%, and 26.2%, respectively . This makes the compound a promising taste-enhancer .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c1-22-18-13(19(26)23(2)20(22)27)11-15(24(18)8-9-28-3)17(25)21-14-7-6-12(29-4)10-16(14)30-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVQFXTEHGXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)




![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)

